molecular formula C37H49N7O9S B13737825 5,9,12,15-Tetrahydroxy-17-{hydroxy[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]methyl}-11-[(1H-indol-3-yl)methyl]-2-methyl-14-[2-(methylsulfanyl)ethyl]-4-oxa-6,10,13,16-tetraazanonadeca-5,9,12,15-tetraen-19-oic acid CAS No. 15686-70-1

5,9,12,15-Tetrahydroxy-17-{hydroxy[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]methyl}-11-[(1H-indol-3-yl)methyl]-2-methyl-14-[2-(methylsulfanyl)ethyl]-4-oxa-6,10,13,16-tetraazanonadeca-5,9,12,15-tetraen-19-oic acid

Cat. No.: B13737825
CAS No.: 15686-70-1
M. Wt: 767.9 g/mol
InChI Key: ALXRNCVIQSDJAO-UHFFFAOYSA-N
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Description

5,9,12,15-Tetrahydroxy-17-{hydroxy[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]methyl}-11-[(1H-indol-3-yl)methyl]-2-methyl-14-[2-(methylsulfanyl)ethyl]-4-oxa-6,10,13,16-tetraazanonadeca-5,9,12,15-tetraen-19-oic acid is a complex organic compound with a unique structure that includes multiple hydroxy groups, an indole moiety, and a sulfur-containing side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9,12,15-Tetrahydroxy-17-{hydroxy[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]methyl}-11-[(1H-indol-3-yl)methyl]-2-methyl-14-[2-(methylsulfanyl)ethyl]-4-oxa-6,10,13,16-tetraazanonadeca-5,9,12,15-tetraen-19-oic acid typically involves multiple steps, including the formation of the indole ring, the introduction of hydroxy groups, and the attachment of the sulfur-containing side chain. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The imino groups can be reduced to amines.

    Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and substitution reagents like halogenating agents or alkylating agents. The reactions typically require specific conditions, such as controlled temperatures, pH levels, and solvent systems.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction of the imino groups may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, this compound may be studied for its potential biological activity. The presence of multiple hydroxy groups and an indole moiety suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its complex structure and functional groups may allow it to modulate specific biological pathways, offering potential treatments for various diseases.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may provide advantages in specific industrial applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets and pathways. The hydroxy groups may form hydrogen bonds with biological molecules, while the indole moiety could interact with aromatic residues in proteins. The sulfur-containing side chain may also play a role in its activity, potentially interacting with thiol groups in enzymes or other proteins.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, such as tryptophan, serotonin, and melatonin. These compounds share the indole moiety but differ in their functional groups and overall structure.

Uniqueness

What sets 5,9,12,15-Tetrahydroxy-17-{hydroxy[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]methyl}-11-[(1H-indol-3-yl)methyl]-2-methyl-14-[2-(methylsulfanyl)ethyl]-4-oxa-6,10,13,16-tetraazanonadeca-5,9,12,15-tetraen-19-oic acid apart is its combination of multiple hydroxy groups, an indole moiety, and a sulfur-containing side chain. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

15686-70-1

Molecular Formula

C37H49N7O9S

Molecular Weight

767.9 g/mol

IUPAC Name

4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-[[2-[[3-(1H-indol-3-yl)-2-[3-(2-methylpropoxycarbonylamino)propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C37H49N7O9S/c1-22(2)21-53-37(52)39-15-13-31(45)41-29(18-24-20-40-26-12-8-7-11-25(24)26)35(50)42-27(14-16-54-3)34(49)44-30(19-32(46)47)36(51)43-28(33(38)48)17-23-9-5-4-6-10-23/h4-12,20,22,27-30,40H,13-19,21H2,1-3H3,(H2,38,48)(H,39,52)(H,41,45)(H,42,50)(H,43,51)(H,44,49)(H,46,47)

InChI Key

ALXRNCVIQSDJAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)NCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N

Origin of Product

United States

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